Methyl 3-methyloxazolidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
198713-73-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.158 |
IUPAC Name |
methyl 3-methyl-1,3-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4-10-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |
InChI Key |
YBGUILZEVQVXGO-UHFFFAOYSA-N |
SMILES |
CN1CCOC1C(=O)OC |
Synonyms |
2-Oxazolidinecarboxylicacid,3-methyl-,methylester(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Methyloxazolidine 2 Carboxylate
Stereoselective Synthesis Approaches
Achieving the desired stereochemistry in the final product is paramount. Stereoselective strategies are employed to control the three-dimensional arrangement of atoms, leading to the preferential formation of a single stereoisomer. These approaches can be broadly categorized by their method of inducing chirality, whether through external catalysts, substrate-inherent features, or the use of pre-existing chiral building blocks.
Chiral Catalyst-Mediated Pathways and Enantioselective Control
Chiral catalysts create a stereochemically defined environment that favors the formation of one enantiomer over the other. These catalysts, which can be metal complexes or purely organic molecules, are used in substoichiometric amounts and are regenerated at the end of the reaction cycle.
One advanced approach involves the use of chiral Lewis acid catalysts, such as 1,3,2-oxazaborolidines. nih.gov These catalysts can coordinate to a substrate, altering its electronic properties and inducing facial selectivity during a reaction. nih.gov For instance, in photochemical reactions like [2+2] cycloadditions, chiral 1,3,2-oxazaborolidines have been shown to effectively mediate the formation of enantiomerically enriched products, a principle applicable to the construction of complex heterocyclic systems. nih.gov While catalyst loading can sometimes be high to prevent uncatalyzed background reactions, their modular structure allows for fine-tuning to specific transformations. nih.gov
Another powerful strategy is organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric reactions. For the synthesis of related heterocyclic structures like pyrrolidines, bifunctional organocatalysts have proven effective. mdpi.com These catalysts often possess both a Brønsted base site to deprotonate a substrate and a hydrogen-bonding moiety to activate the reaction partner, guiding the stereochemical outcome of the cycloaddition. mdpi.com Such principles can be adapted for the enantioselective synthesis of the oxazolidinone scaffold.
Diastereoselective Inductions in Oxazolidinone Formation
Diastereoselective synthesis is a powerful technique where a chiral auxiliary is temporarily incorporated into the substrate. This auxiliary directs the stereochemical course of a subsequent reaction, after which it can be cleaved to yield the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are a classic and highly effective example of this approach. williams.eduacs.org
The process begins with the acylation of a chiral oxazolidinone, such as 4-benzyl-2-oxazolidinone, with an acyl halide or anhydride. williams.edu Deprotonation of this N-acyl oxazolidinone at low temperatures with a strong base, like sodium bis(trimethylsilyl)amide (NaN(TMS)₂), generates a rigid, chelated (Z)-enolate. acs.org The bulky substituent on the chiral auxiliary (e.g., the benzyl (B1604629) group) effectively shields one face of the enolate. williams.edu Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation. williams.eduacs.org This method provides a reliable framework for establishing stereocenters with high fidelity. williams.edu
Table 1: Diastereoselectivity in Alkylation of Chiral Oxazolidinone Auxiliaries This table illustrates typical diastereomeric ratios achieved in the alkylation step using an Evans-type chiral auxiliary, demonstrating the high level of stereochemical control.
| Electrophile | Auxiliary | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Allyl Iodide | 4-benzyl-2-oxazolidinone | 98:2 | acs.org |
Utilization of Chiral Pool Precursors for Scaffold Construction
The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials in a synthesis. This approach leverages the inherent chirality of the starting material to construct a complex target molecule, transferring the stereochemistry from the precursor to the product.
For the synthesis of methyl 3-methyloxazolidine-2-carboxylate, a logical chiral pool precursor is a naturally occurring amino acid like L-Alanine or D-Alanine. The carboxylic acid group of the amino acid can be reduced to an alcohol to form the corresponding chiral β-amino alcohol (alaninol). This enantiopure amino alcohol contains the necessary stereocenter and functional groups—an amine and a hydroxyl group in a 1,2-relationship—which are perfectly poised for cyclization to form the desired 3-methyloxazolidinone core. This strategy provides an efficient and direct route to the chiral scaffold of the target molecule.
Cyclization Strategies for the Oxazolidinone Core Formation
The formation of the heterocyclic ring is the key construction step in the synthesis. Various cyclization strategies have been developed to create the oxazolidinone core, ranging from classical methods using reactive carbonylating agents to modern catalytic approaches that offer milder conditions and greater functional group tolerance.
Carbonylation Reactions for Oxazolidinone Formation
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) or a surrogate like carbon dioxide (CO₂). These reactions are typically mediated by transition metal catalysts.
Silver-catalyzed reactions can incorporate CO₂ into propargylic amines under mild conditions to yield oxazolidinone derivatives. organic-chemistry.org Palladium catalysis is also widely used. For example, a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ at ambient pressure provides a regio- and stereoselective route to 5-vinyloxazolidinones. organic-chemistry.org More broadly, metal-catalyzed carbonylation of alcohols can be achieved using catalysts based on cobalt or palladium. youtube.comyoutube.com The general mechanism involves the coordination of the substrate to the metal center, migratory insertion of CO, and subsequent nucleophilic attack by the alcohol or amine moiety to close the ring and form the heterocyclic product. youtube.com
Table 2: Catalytic Systems for Oxazolidinone Formation via Carbonylation/Carboxylation
| Catalyst System | Substrate Type | Carbonyl Source | Key Feature | Reference |
|---|---|---|---|---|
| Silver (Ag) catalyst | Propargylic amines | CO₂ | Mild reaction conditions | organic-chemistry.org |
| Palladium (Pd) catalyst | 2-Vinylaziridines | CO₂ | High regio- and stereoselectivity | organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms of Methyl 3 Methyloxazolidine 2 Carboxylate
Ring-Opening Reactions of the Oxazolidinone Moiety
The oxazolidinone ring, a cyclic carbamate (B1207046), is a key functional group that can undergo ring-opening reactions through several mechanisms. These transformations are valuable in organic synthesis for the generation of functionalized amino alcohol derivatives.
Nucleophilic Ring-Opening Pathways
The oxazolidinone ring of compounds structurally related to methyl 3-methyloxazolidine-2-carboxylate is susceptible to nucleophilic attack, primarily at the carbonyl carbon (C-2). This reactivity is analogous to the hydrolysis of other oxazolidinone-containing molecules. For instance, studies on 3,3'-methylene-bis(5-methyloxazolidine) have shown that the oxazolidinone ring undergoes hydrolysis under aqueous conditions. regulations.gov The reaction is pH-dependent, with increased rates observed under both acidic and basic conditions. regulations.gov
The general susceptibility of oxazolidines to hydrolysis is a known characteristic. For example, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (B122541) readily undergoes hydrolysis in the presence of water to yield N-ethylethanolamine and isoheptanone. google.com While this is an oxazolidine (B1195125) and not an oxazolidinone, it highlights the inherent reactivity of the ring system to nucleophilic attack by water.
The table below summarizes the expected products from the nucleophilic ring-opening of this compound by common nucleophiles, based on the reactivity of analogous structures.
| Nucleophile (Nu) | Reagents and Conditions | Expected Major Product |
| H₂O | Acidic or Basic catalysis | N-methylserine methyl ester |
| ROH | Acid or Base catalysis | N-methyl-O-alkyl-serine methyl ester |
| RNH₂ | Heat or catalysis | N-methyl-N'-alkyl-diaminopropanoate derivative |
Electrophilic Activation and Subsequent Ring-Opening Mechanisms
While less common than nucleophilic attack at the carbonyl, electrophilic activation of the oxazolidinone ring can facilitate ring-opening. This typically involves the coordination of a Lewis acid to one of the oxygen atoms, enhancing the electrophilicity of the ring carbons. For instance, in related systems, Lewis acids can activate the ring towards attack by weaker nucleophiles.
Although specific studies on this compound are not prevalent, general principles suggest that a strong electrophile could interact with the ether-like oxygen at the 1-position or the carbonyl oxygen at the 2-position. Activation at the carbonyl oxygen would further polarize the C=O bond, making the carbonyl carbon even more susceptible to nucleophilic attack. Activation at the ether oxygen could weaken the C5-O1 bond, potentially leading to ring-opening upon introduction of a nucleophile at C-5.
Stereochemical Outcomes and Diastereomeric Control in Ring Opening
The stereochemistry of the C-2 position of this compound is a crucial aspect of its reactivity. Ring-opening reactions, particularly those involving nucleophilic attack at positions other than C-2, can proceed with a high degree of stereocontrol.
In reactions where a nucleophile attacks one of the ring carbons (C-4 or C-5), the stereochemical outcome is often dictated by the mechanism of the reaction (e.g., Sₙ2-type inversion of configuration). For chiral oxazolidinones, diastereoselective reactions are well-documented. For instance, diastereoselective amidoalkylation reactions of electrochemically methoxylated chiral 2-oxazolidinones with organocopper reagents have been reported, demonstrating the influence of the chiral scaffold on the stereochemical outcome of reactions at the ring.
While specific data for this compound is limited, it is reasonable to infer that if the molecule is used in its enantiomerically pure form, ring-opening reactions that create new stereocenters would likely exhibit diastereoselectivity, influenced by the existing stereocenter at C-2.
Functionalization at the Carbamate Nitrogen (N-3) and Ring Carbon Positions
Further transformations of this compound can be envisioned at the already substituted nitrogen and at the carbon atoms of the heterocyclic ring.
N-Alkylation and N-Acylation Reactions
The nitrogen atom (N-3) in this compound is already substituted with a methyl group. Therefore, further N-alkylation or N-acylation reactions are not possible under standard conditions. The presence of the N-methyl group is a defining structural feature that directs the reactivity of the molecule towards other sites.
Regioselective Functionalization of C-4 and C-5 Positions
The functionalization of the C-4 and C-5 positions of the oxazolidinone ring represents a pathway to more complex molecular architectures. This can be challenging due to the relative inertness of these C-H bonds. However, methods for the deprotonation and subsequent electrophilic trapping at positions alpha to the nitrogen or carbonyl group in related heterocyclic systems are known.
For instance, the lithiation of N-alkyloxazolidinones at the C-4 position, followed by reaction with an electrophile, would introduce a substituent at this position. The regioselectivity of such a reaction would be influenced by the directing effects of the N-methyl and C-2 ester groups.
The table below outlines potential functionalization reactions at the C-4 and C-5 positions, based on general methodologies for related heterocyclic compounds.
| Position | Reaction Type | Reagents and Conditions | Potential Product |
| C-4 | Lithiation and Electrophilic Quench | 1. Strong base (e.g., LDA) 2. Electrophile (E⁺) | Methyl 3-methyl-4-substituted-oxazolidine-2-carboxylate |
| C-5 | Radical Halogenation | NBS, light/heat | Methyl 5-bromo-3-methyloxazolidine-2-carboxylate |
It is important to note that the ester group at C-2 would also be susceptible to reaction with strong bases like LDA, potentially leading to competing reactions or decomposition. Careful optimization of reaction conditions would be necessary to achieve selective functionalization at the ring carbons.
Transamidation and Transesterification Reactions of the Carboxylate Group
The methyl carboxylate group of this compound is susceptible to nucleophilic attack, enabling its conversion to other esters (transesterification) or amides (transamidation). These transformations can be promoted by various catalytic strategies.
Catalytic Strategies for Carbamate Exchange
The conversion of the ester to an amide, a form of carbamate in the context of the oxazolidinone ring, can be achieved through various catalytic methods. Direct amidation of esters with amines can be challenging due to the relatively low reactivity of esters. However, the use of Lewis acids or specific organocatalysts can facilitate this transformation. For instance, superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been shown to mediate the formation of carbamates from CO2 and amines, and similar principles can be applied to ester-to-amide conversions by activating the amine nucleophile. helsinki.fihelsinki.firsc.orgresearchgate.net
Enzyme-catalyzed reactions also offer a mild and selective route for transamidation. Lipases, which are commonly used for ester hydrolysis and synthesis, can also catalyze the aminolysis of esters in non-aqueous media. nih.gov This approach benefits from high selectivity and mild reaction conditions, avoiding harsh reagents.
Mechanistic Studies of Ester and Amide Interconversion
The transesterification of this compound involves the substitution of the methoxy (B1213986) group of the ester with another alkoxy group. This reaction can be catalyzed by either acids or bases.
Acid-catalyzed transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol nucleophile then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and elimination of methanol, the new ester is formed. This is a reversible process. chemguide.co.uk
Base-catalyzed transesterification: An alkoxide base attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion then yields the new ester. This reaction is also reversible and is often driven to completion by using a large excess of the reactant alcohol.
The conversion of the ester to an amide (transamidation) follows a similar nucleophilic acyl substitution mechanism. An amine attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of methanol, typically after proton transfer, to yield the more stable amide product. The direct reaction is often slow and may require heating or catalysis.
Stability and Degradation Pathways under Controlled Conditions
The stability of this compound is a critical factor in its synthesis, storage, and application. Its degradation can occur through hydrolysis of the oxazolidinone ring or the ester group, as well as through photochemical or thermal decomposition.
Hydrolytic Stability of the Oxazolidinone Ring System
The oxazolidinone ring is generally stable under neutral conditions but can undergo hydrolysis under either acidic or basic conditions. The rate and mechanism of hydrolysis are dependent on the pH of the medium.
Acid-catalyzed hydrolysis: In the presence of acid, the carbonyl oxygen of the oxazolidinone ring is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the opening of the ring to form an amino alcohol and carbon dioxide. The hydrolysis of esters is also catalyzed by acid, proceeding through a similar mechanism of protonation followed by nucleophilic attack of water. chemguide.co.uklibretexts.orgyoutube.com
Base-catalyzed hydrolysis (saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to a carboxylate salt and methanol. This reaction is irreversible and is known as saponification. libretexts.org The oxazolidinone ring can also be cleaved by strong bases, although it is generally more resistant to basic hydrolysis than the ester group.
The table below summarizes the conditions and products of ester hydrolysis.
| Condition | Catalyst | Products | Reversibility |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Carboxylic Acid + Alcohol | Reversible |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Carboxylate Salt + Alcohol | Irreversible |
Photochemical and Thermal Decomposition Mechanisms
Exposure to light or heat can induce the degradation of this compound.
Thermal Decomposition: The thermal stability of this compound can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions and exothermic or endothermic decomposition processes. The decomposition of esters and heterocyclic compounds can proceed through various pathways, including decarboxylation, fragmentation of the ring, and reactions involving the substituents. For instance, the thermal decomposition of related heterocyclic esters has been shown to occur in multiple stages, with the initial step often being the cleavage of the ester bond. nih.gov
Applications of Methyl 3 Methyloxazolidine 2 Carboxylate in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecule Construction
The stereochemically defined framework of methyl 3-methyloxazolidine-2-carboxylate makes it an excellent starting material for introducing chirality into larger molecules. The oxazolidine (B1195125) ring acts as a scaffold, holding the reactive groups in a fixed spatial arrangement, which allows for highly selective reactions.
One of the most powerful applications of this compound is in the synthesis of enantiomerically pure chiral amines and β-amino alcohols. nih.govbioorg.org These structural motifs are prevalent in a vast number of pharmaceuticals and natural products. The synthesis typically involves the regioselective ring-opening of the oxazolidine ring.
The reaction pathway can be controlled by the choice of nucleophile and reaction conditions. For instance, nucleophilic attack at the C5 carbon (bearing the hydroxyl group precursor) leads to the formation of β-amino alcohol derivatives. This process is often facilitated by activating the nitrogen atom, for example, through acylation, which makes the ring more susceptible to opening. nih.gov The stereochemistry of the starting material is transferred with high fidelity to the product, ensuring enantioselective access to the target molecule.
Alternatively, transformations involving the ester group at the C2 position can be performed. Reduction of the ester to an alcohol, followed by ring opening, provides a reliable route to various substituted β-amino alcohols. Synthetic routes to β-amino alcohols are of great importance as these compounds are found in numerous natural products and pharmaceuticals. nih.gov
Table 1: Representative Transformations for Chiral β-Amino Alcohol Synthesis
| Precursor Type | Reagent/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N-Protected α-Amino Ester | 1. Reduction (e.g., NaBH₄) 2. Mesylation 3. Sₙ2 Displacement | N-Protected β-Amino Cyanide | Good | rug.nl |
| α-Amino Aldehyde | TMS-CF₃, TBAF | β-Amino-α-trifluoromethyl alcohol | 40-50% | figshare.com |
| Epoxidized Fatty Acid Ester | Various Amines, Zn(ClO₄)₂·6H₂O | β-Amino Alcohol Isomers | Good | nih.gov |
| O-Acyl Hydroxylamine & Vinyl Ether | Iridium Catalyst, White LED | Functionalized β-Amino Alcohol | 41-91% | nih.gov |
The bifunctional nature of the amino alcohol core, unmasked from this compound, makes it a suitable component for the construction of macrocycles. Macrocyclic structures are common in many clinically important drugs, including antibiotics and immunosuppressants.
The general strategy involves a ring-opening of the oxazolidine to yield a linear, chiral amino alcohol. This intermediate can then be further elaborated through chain extension. The two ends of the elongated chain, typically a carboxylic acid and an amine or alcohol, are then joined in a final ring-closing step. This crucial macrocyclization can be achieved through methods like macrolactamization (forming an amide bond) or macrolactonization (forming an ester bond). While direct examples starting from this compound are specific to proprietary research, the utility of its derivative amino alcohols as precursors in macrocycle synthesis is a well-established principle. bioorg.orgrsc.org
Polycyclic systems can also be accessed. Fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.commdpi.com Starting from the oxazolidine, one could envision a synthetic route where the ring is opened and the resulting intermediate undergoes a cycloaddition reaction, such as a Diels-Alder or a [3+2] cycloaddition, to form a new ring fused to a part of the original molecular skeleton. bioorg.org
Role in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are the most common ring systems found in pharmaceuticals. youtube.com this compound serves as a valuable precursor for the stereoselective synthesis of other important nitrogenous heterocycles, including aziridines, pyrrolidines, and piperidines.
The transformation of the five-membered oxazolidine ring into other heterocyclic systems demonstrates its synthetic versatility.
Aziridines: The synthesis of chiral aziridines from an oxazolidine precursor can be accomplished through a multi-step sequence. This would typically involve ring-opening to the corresponding amino alcohol, selective protection of the amine, activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate), and subsequent intramolecular Sₙ2 reaction by the deprotected nitrogen to form the strained three-membered aziridine (B145994) ring. Aziridine-2-carboxylates are valuable intermediates for synthesizing unusual amino acids.
Pyrrolidines: The pyrrolidine (B122466) ring is a cornerstone of many successful drugs. rsc.org A synthetic route from this compound could involve ring-opening, followed by elongation of the carbon chain and a final ring-closing step. For example, the hydroxyl group of the derived amino alcohol could be converted into a leaving group, and an appropriate carbon nucleophile could be used to construct the five-membered ring via intramolecular cyclization.
Piperidines: Similar strategies can be employed for the synthesis of piperidines, which are also prevalent in medicinal chemistry. youtube.com The key is the formation of a linear precursor of the correct length. A common method involves the alkylation of the amine with a dihaloalkane to form the six-membered ring. youtube.com
Table 2: General Synthetic Strategies for N-Heterocycles from Amino Alcohol Precursors
| Target Heterocycle | Key Synthetic Steps | Common Methods | Reference |
|---|---|---|---|
| Aziridine | 1. O-Activation (e.g., Tosylation) 2. Intramolecular N-Cyclization | Gabriel-Cromwell type reaction | |
| Pyrrolidine | 1. Chain Elongation 2. Intramolecular Cyclization | 1,3-Dipolar Cycloaddition, Michael Addition | rsc.org |
| Piperidine | 1. Chain Elongation 2. Reductive Amination or N-Alkylation | Two-component reactions, Radical-mediated cyclization | youtube.com |
The construction of more complex heterocyclic architectures, such as fused and spirocyclic systems, is a major challenge in organic synthesis. This compound can serve as a chiral template for such endeavors.
Fused Systems: A fused heterocycle can be constructed by building a new ring onto the C-N-C framework of the oxazolidine or its derivatives. For example, a thiazolo[3,2-b]-1,2,4-triazine, a type of fused system, can be synthesized through intramolecular cyclization reactions. The synthesis of fused quinoline (B57606) and benzoquinoline derivatives has been achieved through one-pot, three-component reactions, showcasing a strategy that could be adapted for oxazolidine-derived intermediates.
Spiro-Heterocyclic Systems: Spirocycles, which contain two rings connected by a single atom, are of growing interest in drug design. The synthesis of spiro-heterocyclic steroids often involves 1,2-aminoalcohols as key building blocks. These aminoalcohols, which can be derived from the oxazolidine ring, can be reacted with reagents like triphosgene (B27547) to form spiro-oxazolidinones. Similarly, spiro-pyrrolidines can be generated from the reaction of steroid-based ketones with amino acids, a strategy that highlights the potential of using amino acid derivatives like our title compound.
Utilization in Stereoselective Total Synthesis Campaigns
The ultimate test of a chiral building block's utility is its successful application in the total synthesis of a complex, biologically active natural product. Chiral oxazolidinones are well-established as powerful tools in this context, particularly in asymmetric aldol (B89426) reactions and conjugate additions that form key C-C bonds with high stereocontrol.
A representative strategy for a total synthesis campaign would involve using a chiral oxazolidinone derivative as an auxiliary to direct the stereoselective formation of a key fragment of the target molecule. For example, in the concise total synthesis of (−)-cytoxazone, an oxazolidin-2-one scaffold is constructed using an asymmetric aldol reaction followed by a Curtius rearrangement and intramolecular cyclization. nih.gov
Although a specific published total synthesis starting directly from this compound is not prominently documented, its role as a precursor to the chiral amino alcohols and other heterocycles described above places it firmly within the arsenal (B13267) of starting materials for such campaigns. The compound provides a reliable method for installing a C-N bond and an adjacent stereocenter, which is a common challenge in the synthesis of alkaloids, amino-sugars, and other complex natural products.
Key Intermediate in Natural Product Synthesis
The structural framework of this compound, featuring a chiral center at the 5-position (depending on the enantiomeric form) and multiple reactive sites, makes it an intriguing candidate as a key intermediate in the synthesis of natural products. The oxazolidinone ring is a privileged scaffold found in a number of biologically active natural products. nih.gov The inherent chirality and functional group handles of this molecule could allow for the stereocontrolled introduction of complex fragments.
While direct examples of the incorporation of the entire this compound unit into a natural product are not readily found, the core oxazolidine structure is a well-established chiral auxiliary in asymmetric synthesis. researchgate.netrsc.org Chiral oxazolidinones, often referred to as Evans' auxiliaries, are widely used to direct stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. researchgate.netwikipedia.org The resulting stereochemically defined products can then be further elaborated into complex natural products. The "3-methyl" and "2-carboxylate" substituents on the oxazolidine ring of the title compound would offer additional points for modification and diversification, potentially leading to novel synthetic strategies.
Table 1: Potential Natural Product Scaffolds Accessible from Oxazolidine Intermediates
| Natural Product Class | Key Synthetic Transformation | Potential Role of Oxazolidine Intermediate |
| Polyketides | Asymmetric Aldol Reactions | Control of stereocenters in the polyol chain |
| Amino Acids & Peptides | Asymmetric Alkylation | Enantioselective synthesis of non-proteinogenic amino acids |
| Alkaloids | Michael Additions | Stereocontrolled formation of nitrogen-containing rings |
This table represents a conceptual framework for the potential application of chiral oxazolidine intermediates in natural product synthesis based on established methodologies.
Modular Synthesis of Therapeutically Relevant Compounds
The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a cornerstone of modern medicinal chemistry. The structure of this compound is inherently modular, comprising an amino alcohol-derived core with distinct points for chemical modification. This modularity could be exploited for the rapid generation of libraries of compounds for therapeutic screening.
The N-methylated oxazolidinone core is a feature of several classes of therapeutic agents. For instance, N-aryl oxazolidinones are known for their antibacterial activity, with linezolid (B1675486) being a prominent example. arkat-usa.org The synthesis of such compounds often involves the reaction of N-aryl carbamates with epichlorohydrin. arkat-usa.org While this compound itself is not an N-aryl derivative, its core structure could be a valuable synthon for the development of new therapeutic agents. The ester functionality at the 2-position provides a handle for the introduction of various substituents through transesterification or amidation, allowing for the exploration of structure-activity relationships.
Furthermore, isoxazolidine (B1194047) derivatives, which share structural similarities with oxazolidines, are recognized as important building blocks for bioactive molecules and are utilized as versatile intermediates in medicinal chemistry. mdpi.com The functional group tolerance and potential for diverse modifications make these heterocyclic systems attractive for drug discovery programs.
Contributions to Protecting Group Chemistry
The carbamate (B1207046) functionality within this compound is a key feature that suggests its utility in protecting group chemistry, a fundamental aspect of multi-step organic synthesis.
Carbamate-Based Amine Protection Strategies
Carbamates are one of the most widely used protecting groups for amines due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom. They are generally stable to a wide range of reaction conditions and can be selectively removed. The N-methyl-oxazolidinone structure within the title compound can be viewed as a cyclic carbamate.
The formation of a carbamate protecting group typically involves the reaction of an amine with a chloroformate or an anhydride. In the context of this compound, the molecule itself could potentially be derived from an N-methylated amino acid or amino alcohol, with the carbamate being an integral part of the heterocyclic ring. This pre-formed cyclic carbamate could serve as a chiral building block where the nitrogen is already protected.
The N-methyl group on the oxazolidinone ring would influence the steric and electronic properties of the carbamate, potentially offering different stability and reactivity profiles compared to more common carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Orthogonal Deprotection Methods and Their Selectivity
Orthogonal deprotection, the selective removal of one protecting group in the presence of others, is a critical strategy in the synthesis of complex molecules with multiple functional groups. The development of new protecting groups with unique cleavage conditions is therefore highly valuable.
The deprotection of carbamates can be achieved under various conditions, including acidic or basic hydrolysis, hydrogenolysis, or treatment with specific nucleophiles. lookchem.comorganic-chemistry.org The selectivity of deprotection often depends on the nature of the carbamate.
For a protecting group derived from the this compound scaffold, several deprotection strategies could be envisioned, potentially offering orthogonality to other common protecting groups.
Acidic/Basic Hydrolysis: The cyclic carbamate could be susceptible to cleavage under strong acidic or basic conditions, which would also likely hydrolyze the methyl ester.
Nucleophilic Cleavage: Specific nucleophiles have been developed for the mild cleavage of carbamates. For instance, 2-mercaptoethanol (B42355) in the presence of a base can deprotect various carbamates, including methyl carbamates. organic-chemistry.org The reactivity of the N-methyl-oxazolidinone ring towards such reagents would need to be experimentally determined.
Reductive Cleavage: While not a standard method for simple alkyl carbamates, specific conditions could potentially be developed for the reductive cleavage of the oxazolidinone ring.
The presence of the N-methyl group, as opposed to an N-H, would render it stable to conditions that might affect other functionalities, such as those involving reactions at an acidic N-H proton. Conversely, the electron-donating nature of the methyl group might influence the ease of cleavage compared to unsubstituted or N-aryl carbamates. The ability to selectively cleave this protecting group in the presence of other sensitive functionalities would be a key determinant of its utility in complex synthetic endeavors.
Table 2: Comparison of Deprotection Conditions for Common Carbamate Protecting Groups
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Hypothetical N-Methyl-oxazolidinone Carbamate | - | Potentially Mild Nucleophiles or Specific Hydrolytic Conditions |
This table provides a general comparison and the conditions for the hypothetical protecting group are speculative and would require experimental validation.
Methyl 3 Methyloxazolidine 2 Carboxylate in Polymer Chemistry and Material Science
Monomer for Specialty Polymer Synthesis
The structure of methyl 3-methyloxazolidine-2-carboxylate makes it a promising candidate for creating polymers with unique characteristics. The oxazolidinone ring can be opened under specific conditions to form the polymer backbone, while the methyl carboxylate group can be used for further functionalization. This dual reactivity allows for the synthesis of complex polymer structures.
Oxazolidinone monomers, like their structural cousins the 2-oxazolines, are primarily polymerized through cationic ring-opening polymerization (CROP). nih.govresearchgate.net This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. nih.govrsc.org The polymerization process involves three main steps: initiation, propagation, and termination. nih.govnih.gov
Initiation: The process begins with an electrophilic initiator, such as an alkyl triflate or tosylate, which attacks the nitrogen atom of the oxazolidinone ring. nih.govresearchgate.net This results in the formation of a cationic intermediate, typically an oxazolinium salt, which is the active species for polymerization. nih.govresearchgate.net
Propagation: The propagation step involves the nucleophilic attack of the nitrogen atom of a monomer molecule on the activated cationic species at the end of the growing polymer chain. researchgate.netresearchgate.net This process leads to the ring-opening of the monomer and the regeneration of the cationic active center at the new chain end, allowing the polymer to grow.
Termination: The polymerization can be terminated by the addition of a nucleophile, such as water, amines, or carboxylates. nih.govnih.gov This step quenches the active cationic center and allows for the introduction of specific end-group functionalities onto the polymer chain. nih.gov
| Polymerization Step | Description | Key Reactants/Intermediates |
| Initiation | Formation of a cationic active center by the reaction of the monomer with an electrophilic initiator. | Monomer, Electrophilic Initiator (e.g., methyl triflate), Cationic Intermediate |
| Propagation | Sequential addition of monomer units to the growing polymer chain via nucleophilic attack. | Growing Polymer Chain, Monomer |
| Termination | Quenching of the active center by a nucleophile to stop chain growth and introduce end-groups. | Living Polymer, Nucleophile (e.g., water, amines) |
This interactive table summarizes the key stages of cationic ring-opening polymerization, a common mechanism for oxazolidinone monomers.
The unique structure of this compound allows for its use in synthesizing both polyurethanes and poly(oxazolidinone)s. For polyurethane synthesis, the oxazolidinone ring can be opened prior to or during polymerization to create diol segments, which then react with diisocyanates. bhu.ac.ingoogle.com This approach allows the incorporation of the oxazolidinone-derived structure into the polyurethane backbone, potentially modifying its properties. The synthesis of polyurethanes is a versatile process that can be carried out via one-shot or prepolymer methods to create a wide range of materials, from foams to elastomers. google.com
Direct polymerization of oxazolidinone monomers via CROP leads to the formation of poly(oxazolidinone)s. This class of polymers is analogous to poly(2-oxazoline)s, which are known for their tunable properties and biocompatibility. tcichemicals.com By carefully selecting initiators and terminating agents, the architecture of the resulting poly(oxazolidinone)s can be precisely controlled to create linear polymers, block copolymers, and other complex structures. rsc.orgnih.gov
Functionalization of Polymer Backbones via this compound Derivatives
Post-polymerization modification is a powerful strategy for introducing specific functionalities along a polymer backbone. nih.gov Derivatives of this compound can be employed in this context. For instance, if the oxazolidinone ring is incorporated into a polymer backbone, the pendant methyl carboxylate groups can be converted to other functional groups through reactions like amidation or hydrolysis. mdpi.comrsc.org This allows for the attachment of bioactive molecules, cross-linking agents, or responsive moieties. This approach provides a modular way to create multifunctional materials where the properties can be fine-tuned after the initial polymerization. nih.gov
Development of Advanced Materials with Defined Properties
The controlled polymerization of monomers like this compound is instrumental in the development of advanced materials with precisely defined properties for specialized applications.
The oxazolidinone ring can be designed to be a cleavable linkage that responds to specific environmental stimuli, such as changes in pH. nih.gov For example, certain N-alkoxyoxazolidine linkages are stable at neutral or basic pH but can be cleaved under mildly acidic conditions. nih.gov This reversible reaction can be exploited to create "smart" materials that release a payload, such as a drug, in the acidic environment of a tumor or within a cell's endosome. nih.govresearchgate.net The azo linkage is another functional group that can be incorporated to create materials responsive to a variety of stimuli, including chemical, thermal, and photochemical triggers. researchgate.netrsc.org The cleavage of such linkages can induce changes in the material's structure and properties. researchgate.net
| Stimulus | Cleavable Linkage Example | Potential Application |
| Acidic pH | N-(methoxy)oxazolidine | Targeted drug delivery in acidic tissues nih.gov |
| Reductive Environment | Azobenzene | Release of active substances in hypoxic conditions researchgate.netrsc.org |
| Chemical Triggers | Disulfide bonds | Redox-responsive depolymerization researchgate.net |
This interactive table provides examples of stimuli-responsive cleavable linkages that can be incorporated into polymer design.
There is a growing interest in developing synthetic polymers that are biocompatible for use in biomedical applications such as drug delivery and tissue engineering. nih.govmdpi.com Poly(2-oxazoline)s, which are structurally similar to poly(oxazolidinone)s, are known for their excellent biocompatibility, often compared to the widely used poly(ethylene glycol) (PEG). nih.govtcichemicals.com Their biocompatibility is attributed to their hydrophilic nature and their ability to suppress interactions with proteins and cells. tcichemicals.com It is hypothesized that polymers derived from this compound could also be designed to have favorable biocompatible properties. By controlling the polymer's architecture and incorporating hydrophilic side chains, it may be possible to create new biocompatible materials for specialized medical applications. nih.govmdpi.com
Advanced Analytical and Spectroscopic Methodologies for Elucidating Chemical Behavior of Methyl 3 Methyloxazolidine 2 Carboxylate
Mechanistic Investigations Using High-Field NMR Spectroscopy
High-field NMR spectroscopy is an indispensable tool for probing the intricate details of molecular structure and reaction mechanisms involving Methyl 3-methyloxazolidine-2-carboxylate. Its ability to provide real-time data and detailed connectivity information is crucial for a comprehensive chemical understanding.
In-situ NMR Studies of Reaction Progress and Intermediate Detection
In-situ or "real-time" NMR monitoring allows for the direct observation of a chemical reaction as it occurs within the NMR tube. This technique is paramount for elucidating reaction kinetics, identifying transient intermediates, and confirming reaction pathways without the need for isolation. For instance, the base-catalyzed hydrolysis of this compound can be monitored by ¹H NMR. By acquiring spectra at regular intervals, the decrease in the intensity of signals corresponding to the starting material, such as the ester methyl protons, can be tracked simultaneously with the appearance of new signals from the product, 3-methyloxazolidine-2-carboxylic acid, and methanol. The detection of short-lived intermediates, which may not be observable by conventional chromatographic methods, is a key advantage of this approach.
Table 1: Hypothetical ¹H NMR Data for In-situ Monitoring of Hydrolysis
| Compound | Functional Group | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Ester Methyl | -OCH₃ | 3.75 | Singlet |
| This compound | N-Methyl | N-CH₃ | 2.85 | Singlet |
| 3-methyloxazolidine-2-carboxylic acid (Product) | N-Methyl | N-CH₃ | 2.95 | Singlet |
| Methanol (Byproduct) | Methyl | -CH₃ | 3.48 | Singlet |
Stereochemical Assignment through NOESY, COSY, and HSQC/HMBC Analysis
The stereochemistry of this compound, which contains chiral centers, can be unequivocally determined using a suite of two-dimensional (2D) NMR experiments. researchgate.netresearchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is used to identify adjacent protons within the oxazolidine (B1195125) ring, confirming the basic spin system. For example, the proton at C2 would show a correlation to the protons on C5, and the C5 protons would correlate with the C4 protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹³C). This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. Each CH, CH₂, and CH₃ group will produce a distinct cross-peak. researchgate.netresearchgate.netscience.govyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the cornerstone of stereochemical assignment, as it identifies protons that are close in space, regardless of their bonding connectivity. For a specific diastereomer, NOESY can establish the relative configuration. For example, an NOE correlation between the proton at C2 and the N-methyl group would indicate they are on the same face of the five-membered ring (cis relationship). The absence of this correlation, coupled with a correlation to other protons, would suggest a trans relationship. researchgate.netresearchgate.netscience.gov
Table 2: Expected 2D NMR Correlations for Stereochemical Assignment
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | H5 ↔ H4 | Identifies adjacent protons in the ring. |
| HSQC | ¹H ↔ ¹³C (1-bond) | H2 ↔ C2; H4 ↔ C4; H5 ↔ C5; N-CH₃ ↔ N-CH₃ Carbon | Assigns carbon signals. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Ester -OCH₃ ↔ Carbonyl C=O; N-CH₃ ↔ C2 & C5 | Confirms connectivity of functional groups. |
| NOESY | ¹H ↔ ¹H (through space) | H2 ↔ N-CH₃ | Determines relative stereochemistry (cis/trans). |
Chiral Shift Reagent Applications for Enantiomeric Excess Determination
For a chiral molecule like this compound, determining the enantiomeric excess (% ee) of a non-racemic sample is often necessary. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. nih.govresearchgate.net CSRs, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are chiral molecules that can reversibly bind to the analyte. harvard.edu This interaction forms transient diastereomeric complexes, which have different NMR spectra. In the presence of a CSR, a single peak from a racemic mixture will split into two distinct peaks, one for each enantiomer. The enantiomeric excess can then be calculated by integrating the areas of these separated signals. The sharp singlet of the ester methyl group is an ideal candidate for this analysis due to its simplicity and lack of overlapping signals. nih.govresearchgate.netharvard.eduamanote.com
Mass Spectrometry for Reaction Intermediate and Product Identification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of products and for elucidating the structure of unknown intermediates.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, a critical step in its identification. For this compound, HRMS can distinguish its molecular formula (C₆H₁₁NO₃) from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The experimentally measured accurate mass is compared to the theoretical mass calculated from the most abundant isotopes of its constituent atoms. researcher.life
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Theoretical Monoisotopic Mass | 145.0739 u |
| Ionization Mode | Electrospray (ESI+) |
| Observed Ion [M+H]⁺ | 146.0812 m/z |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure. The fragmentation pathway provides a unique "fingerprint" for the compound, confirming the connectivity of its atoms. uab.eduresearchgate.net
Table 4: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 146.0812 | 114.0550 | 32.0262 (CH₄O) | Loss of methanol from the ester |
| 146.0812 | 87.0444 | 59.0368 (C₂H₃O₂) | Loss of the methyl carboxylate radical |
| 146.0812 | 58.0651 | 88.0161 (C₃H₄O₃) | Cleavage yielding the N-methyl aziridinium ion |
Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures
Chromatographic techniques are indispensable in the study of this compound and its derivatives, providing robust methods for both analytical and preparative-scale separation. These methodologies are crucial for assessing the purity of reaction products, separating complex mixtures of isomers, and isolating novel compounds for further investigation.
Chiral HPLC for Enantiomeric Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for determining the enantiomeric purity of this compound and separating its stereoisomers. The enantioseparation of oxazolidinone analogues is frequently accomplished using polysaccharide-type CSPs, which differ in their backbone structure (amylose or cellulose), the substituents, and the immobilization technology (coated or immobilized) nih.govresearchgate.net.
Research has demonstrated that amylose-based columns often provide the highest enantioselectivity for oxazolidinone compounds, particularly when using acetonitrile (ACN) as the mobile phase nih.govresearchgate.net. The separation mechanism is complex and can be influenced by the chiral selector, the mobile phase composition, and even the immobilization method of the stationary phase, which can sometimes lead to a reversal in the enantiomer elution order nih.gov. A variety of polar organic solvents, such as neat methanol (MeOH), ethanol (EtOH), 2-propanol (IPA), and ACN, or combinations thereof, are employed as mobile phases to optimize separation nih.govresearchgate.net.
The development of a chiral HPLC method is a systematic process that involves screening multiple columns and mobile phase conditions to achieve optimal retention and selectivity sigmaaldrich.com. For oxazolidinone compounds like Linezolid (B1675486), methods have been validated using amylose-based stationary phases with mobile phases consisting of hexane, 2-propanol, and trifluoroacetic acid nih.gov. The precise conditions are tailored to the specific analyte to ensure baseline separation and accurate quantification of each enantiomer.
| Chiral Stationary Phase (CSP) | Mobile Phase | Analytes | Key Findings |
| Polysaccharide-type (e.g., Lux Amylose-1, Lux Cellulose-1) | Neat MeOH, EtOH, IPA, ACN, or combinations | Oxazolidinone and thiazolidine derivatives | Amylose-based columns with ACN showed highest enantioselectivity. Elution order can be dependent on CSP, mobile phase, and immobilization. nih.govresearchgate.net |
| Chiralpak AD (Amylose-based) | Hexane:2-propanol:TFA (80:20:0.1, v/v/v) | Linezolid enantiomers | Successful resolution and validation for enantiomeric purity determination. nih.gov |
| Lux Cellulose-2 | Ethanol:Diethylamine (100:0.5, v/v) | Alogliptin enantiomers | Method developed and validated for quantitation of the (S)-isomer. |
Preparative Chromatography for Isolation of Novel Derivatives
Following the synthesis of novel derivatives of this compound, preparative chromatography is an essential tool for their isolation and purification. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, enabling the collection of pure fractions of the desired compounds.
Column chromatography, often using silica gel as the stationary phase, is a common method for purifying reaction mixtures. The separation is typically achieved by applying a gradient of solvents with increasing polarity, such as a mixture of ethyl acetate and hexane mdpi.com. For instance, substituted oxazolidin-2-ones have been successfully purified using column chromatography with a gradient of 25–75% ethyl acetate in hexane mdpi.com.
Flash chromatography, a faster variant of column chromatography that uses pressure to drive the mobile phase through the column, is also widely employed. This technique has been used to purify intermediates in multi-step syntheses, such as ethyl 5-chloro-2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, using a gradient of up to 10% ethyl acetate in hexanes nih.gov. The choice of chromatographic technique and solvent system is critical and is determined based on the polarity and solubility of the target derivative and any impurities present in the reaction mixture.
| Derivative Type | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Reference |
| Substituted oxazolidin-2-ones | Column Chromatography | SiO₂ | Gradient: 25–75% EtOAc/hexane | mdpi.com |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | Column Chromatography | Silica gel | CHCl₃ | mdpi.com |
| Ethyl 5-chloro-2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Flash Chromatography | Not specified | Gradient up to 10% EtOAc in hexanes | nih.gov |
X-ray Crystallography for Absolute Stereochemistry Determination of this compound Derivatives
X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules, including derivatives of this compound nih.gov. This powerful analytical technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of its atoms.
For chiral oxazolidinone derivatives, X-ray crystallography provides invaluable structural information. It can confirm the formation of the desired heterocyclic ring, elucidate the ring's conformation (such as envelope or twisted forms), and establish the relative and absolute stereochemistry of all chiral centers mdpi.com. In studies of newly synthesized chiral oxazolidinones, single-crystal X-ray diffraction has been used to confirm that the desired oxazolidinone ring has formed and to determine its specific conformation mdpi.com.
The process involves growing a suitable single crystal of the derivative, which can sometimes be achieved by fractional crystallization to separate diastereomers mdpi.com. The crystal is then mounted on a diffractometer, and data is collected. The resulting structural solution provides detailed information, including the space group, unit cell dimensions, and atomic coordinates, which together define the molecule's absolute structure mdpi.comst-andrews.ac.uk. This technique is crucial not only for confirming the outcome of asymmetric syntheses but also for understanding the structure-activity relationships of these compounds.
| Compound/Derivative | Crystal System | Space Group | Key Structural Findings | Reference |
| A chiral oxazolidinone derivative (I) | Monoclinic | P2₁ | Confirmed the formation of the oxazolidinone ring and identified a shallow envelope conformation. | mdpi.com |
| 3-Acetyloxazolidin-2-one derivative (3) | Orthorhombic | Pbca | Provided the first X-ray crystal structure of this simple N-acetyl heterocycle. | st-andrews.ac.uk |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3) | Monoclinic | P2₁/c | The structure was confirmed by single-crystal X-ray diffraction. | mdpi.com |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (5) | Triclinic | P 1 ¯ | The structure was confirmed by single-crystal X-ray diffraction. | mdpi.com |
Theoretical and Computational Studies on Methyl 3 Methyloxazolidine 2 Carboxylate
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. For Methyl 3-methyloxazolidine-2-carboxylate, such studies would elucidate its reactivity, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) Calculations of Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of DFT analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, DFT calculations would identify the spatial distribution of these orbitals. The HOMO region indicates the likely site for electrophilic attack, while the LUMO region points to the probable site for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. No published data is currently available.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonds.
Electrostatic Potential (ESP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.
For this compound, an ESP map would show regions of negative potential (typically colored red or yellow), indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would highlight electron-deficient areas that are prone to nucleophilic attack. This visual guide is highly intuitive for chemists seeking to understand and predict chemical reactions.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule's atoms and the energy associated with each.
Potential Energy Surface (PES) Scans for Conformational Isomers
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific bonds and calculating the energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).
For a flexible molecule like this compound, which contains a five-membered ring and rotatable bonds in its substituent groups, a PES scan would reveal the preferred three-dimensional structures. This information is essential for understanding how the molecule might interact with biological receptors or other molecules.
Table 2: Hypothetical Conformational Energy Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle(s) (°) |
| Global Minimum | 0.00 | - |
| Local Minimum 1 | - | - |
| Transition State 1 | - | - |
Note: The data in this table is hypothetical and represents the type of information that would be generated from a PES scan. No published data is currently available.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological macromolecule.
An MD simulation of this compound could provide insights into its intermolecular interactions, such as hydrogen bonding capabilities and solvation effects. This would be particularly important for understanding its properties in a biological context or in solution-phase chemistry.
Mechanistic Predictions for Novel Transformations
Computational chemistry offers powerful tools to predict the feasibility and outcomes of chemical reactions. For a molecule like this compound, these methods could be instrumental in designing new synthetic transformations.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The study of reaction mechanisms at a molecular level relies heavily on the identification of transition states—the highest energy point along a reaction pathway. For hypothetical reactions involving this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the geometry of these fleeting structures.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state forwards to the products and backwards to the reactants, confirming that the identified transition state indeed connects the intended species. While no specific IRC analyses for reactions of this compound have been published, studies on other heterocyclic systems demonstrate the utility of this approach in verifying reaction mechanisms. nih.gov
A hypothetical example would be the exploration of a ring-opening reaction. Computational chemists would model the starting material (this compound), the proposed ring-opened product, and the transition state that connects them. The energy difference between the reactants and the transition state would provide the activation energy, a key indicator of the reaction's feasibility.
Table 1: Hypothetical Parameters for a Transition State Analysis of a Reaction Involving this compound
| Parameter | Description | Hypothetical Value |
| Reactant Energy | The calculated energy of the ground state of this compound. | - |
| Transition State Energy | The calculated energy of the highest point on the reaction coordinate. | - |
| Product Energy | The calculated energy of the ground state of the reaction product. | - |
| Activation Energy (ΔG‡) | The energy barrier for the reaction (Transition State Energy - Reactant Energy). | - |
| Reaction Energy (ΔG) | The overall energy change of the reaction (Product Energy - Reactant Energy). | - |
Note: This table is illustrative as specific data for this compound is not available.
Prediction of Regio- and Stereoselectivity in Catalytic Reactions
Many chemical reactions can yield multiple products, known as isomers. Predicting which isomer will be the major product (regio- and stereoselectivity) is a significant challenge in synthetic chemistry. Computational models are increasingly used to make these predictions with high accuracy. acs.orgmit.edu
For this compound, which is a chiral molecule, predicting the stereochemical outcome of its reactions is crucial. Theoretical studies on analogous systems, such as the synthesis of oxazolidinones, have successfully used DFT to elucidate the origins of stereoselectivity. acs.org These studies often involve calculating the energies of the different transition states that lead to the various possible stereoisomers. The transition state with the lowest energy corresponds to the pathway that will be favored, thus forming the major product.
For instance, in a hypothetical catalytic addition to the oxazolidine (B1195125) ring, computational analysis would model the interaction of the substrate, the catalyst, and the incoming reagent for all possible orientations that lead to different stereoisomers. The calculated energy profile for each pathway would allow for a prediction of the product distribution.
Table 2: Hypothetical Energy Data for Predicting Stereoselectivity in a Catalytic Reaction of this compound
| Stereoisomeric Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |
| (R,S)-Product Formation | - | - |
| (R,R)-Product Formation | - | - |
| (S,S)-Product Formation | - | - |
| (S,R)-Product Formation | - | - |
Note: This table is for illustrative purposes. Specific calculations for this compound are not available in the literature.
Ligand Design and Catalyst Optimization Inspired by this compound Interactions
The oxazolidine scaffold is a common feature in ligands used in asymmetric catalysis. acs.org The specific steric and electronic properties of the oxazolidine ring can influence the environment around a metal center, thereby controlling the selectivity of the catalyzed reaction.
While there is no direct evidence of this compound itself being used as a ligand in published research, its structural motifs can serve as inspiration for the design of new catalysts. Computational chemists can use the structure of this compound as a starting point for in silico design. By systematically modifying the substituents on the oxazolidine ring and evaluating the predicted catalytic performance of these new ligands through computational modeling, it is possible to identify promising candidates for synthesis and experimental testing.
This process, often referred to as rational catalyst design, can significantly accelerate the discovery of new and more efficient catalysts. The binding of a hypothetical ligand based on the this compound scaffold to a metal center would be modeled, and the resulting catalyst's interaction with a substrate would be analyzed to predict its potential for inducing high selectivity.
Future Prospects and Emerging Research Areas for Methyl 3 Methyloxazolidine 2 Carboxylate
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. The synthesis of oxazolidinone derivatives is an area where flow chemistry has already demonstrated considerable promise. rsc.org For Methyl 3-methyloxazolidine-2-carboxylate, integration into such platforms could enable on-demand production, rapid reaction optimization, and seamless multi-step syntheses.
Research has shown the successful use of packed-bed reactors (PBRs) in the synthesis of 2-oxazolidinones, utilizing immobilized catalysts and reagents. rsc.orgnih.gov This approach minimizes waste and simplifies purification. A key advantage of flow systems is the ability to safely handle hazardous reagents or intermediates and to operate at high temperatures and pressures, which can significantly accelerate reaction rates. thieme-connect.de For instance, the synthesis of oxazolidinones from epoxy amines and carbon dioxide has been effectively performed in a continuous flow setup, highlighting a sustainable route that could be adapted for the production of N-methylated analogues. rsc.org
Automated synthesis platforms, which combine flow chemistry with real-time monitoring and feedback loops, could further revolutionize the exploration of the chemical space around this compound. thieme-connect.de These systems can autonomously explore reaction conditions to maximize yield or screen for the synthesis of new derivatives by varying starting materials.
| Reaction Type | Reactor Type | Key Parameters | Reported Advantages | Reference |
|---|---|---|---|---|
| Cyclization of Epoxy Amine with CO2 | Packed-Bed Reactor (PBR) | 25-110 °C, Use of co-solvent (DMSO), Mass flow controller for CO2 | Stable operation, potential for catalyst recycling. | |
| ortho-Claisen Rearrangement | High-Pressure Plug-Flow Reactor | 230 °C, N-methylpyrrolidin-2-one (NMP) solvent | Improved safety profile, mitigation of thermal runaway risk, scalable. |
Development of Novel Catalytic Systems for this compound Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a crucial frontier for activating and transforming molecules like this compound. While established methods exist for the synthesis of the oxazolidinone ring, future research will likely focus on catalysts that offer greater efficiency, selectivity, and functional group tolerance. organic-chemistry.org
Emerging catalytic systems that could be applied to this compound include:
Advanced Metal Catalysis: While palladium and copper catalysts are already used for N-arylation of oxazolidinones, research into more active and stable ligand-metal complexes continues. organic-chemistry.org Silver-catalyzed incorporation of carbon dioxide into propargylic amines presents another mild and efficient route to functionalized oxazolidinones. organic-chemistry.org
Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of heavy metals. Organocatalytic systems have been developed for synthesizing oxazolidinones and could be further refined for transformations specific to this compound. organic-chemistry.org
Covalent Organic Frameworks (COFs): These porous, crystalline polymers with well-defined active sites are an emerging class of heterogeneous catalysts. A hydrazone-linked COF has shown exceptional, reusable catalytic activity for the synthesis of related nitrogen-containing heterocycles, suggesting that a bespoke COF could be designed for the synthesis or derivatization of this compound. rsc.org
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Palladium(II) Acetate | N-arylation with aryl bromides | Effective for C-N bond formation. | |
| Copper(I) with BPMO Ligand | N-arylation with aryl iodides | Functions at room temperature, excellent chemoselectivity. |
Exploration of Bio-orthogonal Reactions Involving the Oxazolidinone Moiety
Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.orgnih.gov This field has provided powerful tools for chemical biology, enabling the tracking and study of biomolecules in real time. nih.gov The core requirements for a bio-orthogonal reaction are high selectivity, biocompatibility, and favorable kinetics. researchgate.net
Currently, prominent bio-orthogonal reactions include the Staudinger ligation and various forms of click chemistry, such as copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov The oxazolidinone ring system, being stable and not commonly found in native biological systems, represents a potential scaffold for the development of new bio-orthogonal handles. While not yet established in this role, the future exploration of this compound could involve its functionalization to participate in such reactions.
Future research could focus on:
Installing Reactive Groups: Modifying the this compound structure to include a reactive group like an azide (B81097), a strained alkyne, or a tetrazine. This would create a probe that could ligate with a complementary partner attached to a biomolecule of interest.
Developing Novel Ligations: Investigating the inherent reactivity of the oxazolidinone ring itself to see if it can participate in a novel, uncatalyzed cycloaddition or ligation reaction under physiological conditions. The development of new reaction pairings is a constant goal in the field to allow for multiple, simultaneous labeling experiments. wikipedia.org
Success in this area would position this compound and its derivatives as valuable tools for in-vivo imaging, drug target identification, and diagnostics.
Advanced Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions. Self-assembly is the spontaneous organization of molecules into ordered structures. The oxazolidinone scaffold has already been shown to be a viable component in self-assembling systems. For example, a carrier-free "nano-assemble" of an oxazolidinone derivative was created, demonstrating its potential in forming structured nanomaterials for applications like drug delivery. nih.gov
For this compound, the ester and N-methyl functionalities provide handles that can be systematically altered to control intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Future research prospects include:
Designing Functional Motifs: Modifying the molecule to include specific recognition sites (e.g., hydrogen bond donors/acceptors, aromatic rings for π-stacking) to guide its assembly into predictable architectures like nanofibers, gels, or vesicles.
Creating Responsive Materials: Incorporating stimuli-responsive groups that cause the self-assembled structure to form or disassemble in response to external triggers like pH, light, or temperature.
Interfacing with Biological Systems: Exploring the self-assembly of functionalized oxazolidinone derivatives at biological interfaces, such as lipid bilayers, which is relevant for creating synthetic ion channels or sensors. rsc.org
By leveraging the principles of molecular recognition and self-assembly, this compound could serve as a foundational building block for the next generation of smart materials and biomimetic systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-methyloxazolidine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with cyclization of precursor amines and esters. For example, nucleophilic substitution or ring-closing reactions under controlled temperatures (e.g., 0–60°C) in anhydrous solvents like THF or DCM. Catalysts such as p-toluenesulfonic acid may accelerate oxazolidine formation .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). Monitor yields via HPLC or GC-MS. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be required.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm ring structure and substituent positions (e.g., methyl groups at C3 and ester at C2). Compare chemical shifts with DFT-predicted values for validation .
- IR : Detect carbonyl (C=O) stretching (~1740 cm⁻¹) and N–O vibrations (~950 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to verify purity .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
- Procedure : Grow single crystals via slow evaporation in solvents like ethanol. Collect X-ray diffraction data (e.g., using Mo-Kα radiation). Refine structures with SHELXL for bond lengths/angles and Mercury CSD 2.0 for visualizing packing interactions .
- Example : A 2023 study resolved torsional strain in the oxazolidine ring using Cremer-Pople puckering parameters (q, θ), confirming a non-planar conformation .
Advanced Research Questions
Q. How can conformational analysis explain discrepancies in reactivity or spectroscopic data?
- Approach : Use Cremer-Pople puckering coordinates to quantify ring distortion. For example, a higher puckering amplitude (q > 0.5 Å) may increase steric hindrance, reducing nucleophilic attack at the ester group. Compare DFT-optimized geometries (e.g., Gaussian 16) with experimental data .
- Case Study : Contradictory NOESY data in derivatives were resolved by identifying dominant chair-like conformers via molecular dynamics simulations .
Q. What strategies address contradictions between computational predictions and experimental results in structure-activity relationships (SAR)?
- Methodology :
Validate computational models (e.g., docking studies with AutoDock Vina) against crystallographic data.
Reconcile discrepancies by adjusting force fields (e.g., AMBER vs. CHARMM) or solvation models .
- Example : A 2024 study found that protonation state variations in aqueous solutions altered binding affinities, requiring explicit solvent modeling .
Q. How can high-throughput crystallography improve the study of derivatives?
- Pipeline :
- Synthesize derivatives via combinatorial chemistry.
- Screen for crystallinity using robotic platforms (e.g., Formulatrix NT8).
- Phase solutions via SHELXD/SHELXE pipelines for rapid structure determination .
Q. What advanced techniques quantify intermolecular interactions in co-crystals or salts?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
